Delamanid (OPC-67683, Deltyba™) is a novel anti-tuberculosis drug developed by Otsuka Pharmaceutical Co., Ltd. [, ]. It belongs to the nitro-dihydro-imidazooxazole class of compounds [, ]. Delamanid is the first drug in its class approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) []. Its unique mechanism of action and efficacy against drug-resistant strains make it a valuable tool in tuberculosis research.
Delamanid is an innovative pharmaceutical compound primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It belongs to the class of nitro-dihydro-imidazooxazoles and functions by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall in Mycobacterium tuberculosis. This mechanism is crucial for the survival of the bacteria, making Delamanid an important therapeutic option in combating resistant strains of tuberculosis.
Delamanid was developed by Otsuka Pharmaceutical Co. and received approval from the European Medicines Agency in 2014 for use in patients with MDR-TB. It is marketed under the brand name Deltyba and has since been included in various treatment guidelines for tuberculosis, including those from the World Health Organization.
Delamanid is classified as an antimycobacterial agent and is specifically indicated for use in combination therapy for MDR-TB. Its classification as a nitroimidazole derivative places it within a broader category of compounds known for their antibacterial properties.
The synthesis of Delamanid has been explored through various methodologies, with recent studies focusing on concise and efficient routes that minimize the use of protecting groups and expensive reagents. One effective method involves palladium-catalyzed C–N bond formation, which has shown promising yields.
Delamanid has a complex molecular structure characterized by its nitroimidazole core. The molecular formula is CHNO, and its structural features include:
The compound exhibits specific stereochemistry that is critical for its biological activity, influencing how it interacts with target enzymes involved in mycolic acid biosynthesis.
Delamanid undergoes various chemical reactions during its metabolic processing within the body, primarily converting into its active metabolite, DM-6705.
Delamanid exerts its antibacterial effects by inhibiting mycolic acid synthesis, which is vital for the structural integrity of Mycobacterium tuberculosis cell walls.
Delamanid is primarily used in clinical settings for treating MDR-TB as part of combination therapy regimens. Its role has become increasingly important as global health initiatives strive to combat rising rates of drug-resistant tuberculosis.
Tuberculosis remains a devastating global health crisis, with Mycobacterium tuberculosis causing an estimated 10 million new cases and 1.4 million deaths annually. The emergence of multidrug-resistant TB (MDR-TB)—defined as resistance to both isoniazid and rifampicin—and extensively drug-resistant TB (XDR-TB)—with additional resistance to fluoroquinolones and injectable second-line agents—has created therapeutic challenges of alarming proportions. Globally, approximately 480,000 people developed MDR-TB/RR-TB in 2013, with only 97,000 initiating appropriate therapy. Treatment success rates remain dismally low at <50% for MDR-TB and 16-22% for XDR-TB, accompanied by mortality rates reaching 12% even with optimized background regimens [3] [6]. The economic burden is staggering, with European treatment costs averaging €57,213 for MDR-TB and €170,744 for XDR-TB [9]. This therapeutic crisis necessitated novel antimicrobial agents targeting unexploited bacterial pathways.
The discovery of nitroimidazoles as anti-TB agents originated from the observation that metronidazole exhibited activity against anaerobic bacteria and protozoa. In 1989, the bicyclic nitroimidazole CGI-17341 demonstrated potent in vitro and in vivo activity against M. tuberculosis but was abandoned due to mutagenicity concerns [5] [7]. This compound served as the chemical scaffold for two distinct development pathways: Otsuka Pharmaceutical pursued nitroimidazooxazoles (leading to delamanid), while PathoGenesis Corporation developed nitroimidazooxazines (yielding pretomanid) [5]. Both approaches preserved the critical nitro group responsible for bactericidal activity while eliminating mutagenic properties through strategic molecular modifications. Delamanid emerged from screening over 10,000 compounds, with its 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole core structure optimized for efficacy and safety [10].
Delamanid (chemical name: (2R)-2-methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole; molecular formula: C₂₅H₂₅F₃N₄O₆) represents a first-in-class bicyclic nitroimidazole approved specifically for MDR-TB [4] [9]. Its chemical structure features a chiral center at the 2-position of the oxazole ring, with the R-enantiomer exhibiting significantly greater antimycobacterial activity than the S-form [10]. Unlike broad-spectrum antibiotics, delamanid demonstrates exquisite selectivity for the Mycobacterium tuberculosis complex (MTBC), showing minimal activity against non-tuberculous mycobacteria (except M. kansasii and M. bovis) and no activity against other Gram-positive or Gram-negative bacteria [3] [4]. This narrow spectrum potentially reduces collateral damage to human microbiota and limits environmental resistance selection pressure.
Table 1: Molecular Properties of Delamanid
Property | Value |
---|---|
Molecular Weight | 534.492 g/mol |
Chemical Formula | C₂₅H₂₅F₃N₄O₆ |
IUPAC Name | (2R)-2-methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole |
CAS Number | 681492-22-8 |
Development Code | OPC-67683 |
Approval Status | EMA (2014), Japan (2014), South Korea (2014) |
The mycobacterial cell envelope represents an ideal drug target due to its structural complexity and essentiality for bacterial survival. Composed of three interconnected macromolecular structures—peptidoglycan, arabinogalactan, and mycolic acids—this impermeable barrier provides intrinsic resistance to many antibiotics [2]. Mycolic acids (long-chain α-alkyl-β-hydroxy fatty acids) are particularly crucial, forming the outer membrane's lipid backbone and comprising approximately 60% of the cell wall's dry weight. Delamanid specifically inhibits the synthesis of oxygenated mycolic acids (methoxy- and keto-mycolates), unlike isoniazid which targets α-mycolates [4] [9]. This novel mechanism circumvents cross-resistance with existing agents. Additionally, recent evidence suggests delamanid may secondarily inhibit decaprenylphosphoryl-β-D-ribose-2-epimerase (DprE1), a key enzyme in arabinogalactan biosynthesis [2]. This dual action destabilizes the cell wall architecture, enhancing permeability and causing bacteriolysis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7